molecular formula C11H17NO2 B12768763 (+)-2,5-Dimethoxyamphetamine CAS No. 58993-80-9

(+)-2,5-Dimethoxyamphetamine

Cat. No.: B12768763
CAS No.: 58993-80-9
M. Wt: 195.26 g/mol
InChI Key: LATVFYDIBMDBSY-QMMMGPOBSA-N
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Description

(+)-2,5-Dimethoxyamphetamine is a psychoactive compound belonging to the phenethylamine class. It is known for its stimulant and hallucinogenic properties. This compound has been studied for its potential therapeutic applications and its effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2,5-Dimethoxyamphetamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. The reaction conditions often include the use of strong reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-2,5-Dimethoxyamphetamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as bromine or chlorine can be used under acidic conditions for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amphetamines and their corresponding quinones or amines, depending on the reaction type.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.

    Biology: Studied for its effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for potential therapeutic uses in treating psychiatric disorders.

    Industry: Utilized in research and development of new pharmacological agents.

Mechanism of Action

The mechanism of action of (+)-2,5-Dimethoxyamphetamine involves its interaction with the central nervous system. It primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.

    3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with empathogenic properties.

    Methamphetamine: A powerful central nervous system stimulant.

Uniqueness

(+)-2,5-Dimethoxyamphetamine is unique due to its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and pharmacological effects. Its combination of stimulant and hallucinogenic properties sets it apart from other similar compounds.

Properties

CAS No.

58993-80-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-1-(2,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1

InChI Key

LATVFYDIBMDBSY-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)OC)OC)N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)N

Origin of Product

United States

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